molecular formula C12H14N2O2S B1617889 Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 319491-25-3

Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1617889
CAS No.: 319491-25-3
M. Wt: 250.32 g/mol
InChI Key: DNCHEHSKQMFCER-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 319491-25-3) is a thienopyridine derivative characterized by a fused thiophene-pyridine ring system. Key structural features include:

  • Three methyl groups at positions 4, 5, and 6, increasing steric bulk and lipophilicity.
  • Methyl ester at position 2, influencing solubility and metabolic stability.

This compound is primarily used in medicinal chemistry as a synthon for polyheterocyclic systems due to its reactive amino and ester groups .

Properties

IUPAC Name

methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-5-6(2)8-9(13)10(12(15)16-4)17-11(8)14-7(5)3/h13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCHEHSKQMFCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355023
Record name methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319491-25-3
Record name methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyridine derivatives.

    Substitution: Formation of N-alkylated thienopyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with microbial enzymes and cellular structures. The compound likely inhibits key enzymes involved in microbial metabolism, leading to the disruption of cellular processes and eventual cell death . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents and ester/amide groups:

Compound Name CAS No. Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate 319491-25-3 4,5,6-trimethyl C₁₃H₁₆N₂O₂S 264.34 High lipophilicity; synthetic intermediate
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 52505-56-3 4,6-dimethyl C₁₂H₁₄N₂O₂S 250.32 Reduced steric bulk; improved solubility
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 5278-19-3 4,6-dimethyl C₁₁H₁₂N₂O₂S 236.29 Lower molecular weight; used in kinase inhibition studies
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate 612514-60-0 6-(p-tolyl) C₁₇H₁₆N₂O₂S 312.40 Aromatic substituent enhances π-π interactions
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 299165-10-9 4-CF₃, 6-phenyl C₁₈H₁₄F₃N₂O₂S 366.06 Electron-withdrawing CF₃ group increases stability
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide N/A 4-methoxymethyl, 6-methyl (amide) C₁₂H₁₅N₃O₂S 265.33 Polar methoxymethyl group improves aqueous solubility

Key Observations

Trifluoromethyl groups (e.g., in CAS 299165-10-9) introduce strong electron-withdrawing effects, stabilizing the molecule against metabolic degradation .

Solubility and Bioavailability: Amide derivatives (e.g., 3-amino-4-(methoxymethyl)-6-methylcarboxamide) exhibit higher solubility due to hydrogen-bonding capacity, unlike ester-based analogs .

Synthetic Utility: Ethyl esters (e.g., CAS 52505-56-3) are often intermediates for further functionalization, whereas methyl esters (e.g., target compound) may prioritize stability . The amino group at position 3 allows for diverse derivatization, such as cyclocondensation to form pyridothienopyrimidines .

Biological Activity

Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 250.32 g/mol
  • SMILES Notation : CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)OC)C
  • InChIKey : DNCHEHSKQMFCER-UHFFFAOYSA-N

The compound features a thieno[2,3-b]pyridine core with multiple methyl groups and a carboxylate functional group, contributing to its chemical reactivity and potential pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the structure-activity relationship (SAR) of thieno-pyridine derivatives, suggesting that modifications can enhance their efficacy against various pathogens .

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents positions it as a candidate for further investigation in inflammatory diseases. For instance, derivatives of pyridine have shown inhibition of prostaglandin E2 (PGE2), which is crucial in mediating inflammation. A related compound demonstrated an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human blood assays .

Case Study 1: Inhibition of Prostaglandin E2

A significant study on the biological activity of thieno[2,3-b]pyridine derivatives revealed their potential as EP4 antagonists. The study compared various compounds and identified one with superior pharmacokinetic properties and efficacy in pain models . This suggests that this compound may possess similar therapeutic potentials.

Case Study 2: Synthesis and Biological Evaluation

In another investigation, the synthesis of various thieno-pyridine derivatives was reported. These compounds were evaluated for their biological activity against different cell lines. The results indicated that specific modifications to the thieno-pyridine structure could significantly enhance biological activity .

Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AntimicrobialSignificant activity against various pathogens
Anti-inflammatoryPotential inhibition of PGE2; IC50 = 123 nM
CytotoxicityEnhanced activity observed in modified derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

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